molecular formula C9H5ClO2 B6233199 7-chloro-1H-isochromen-1-one CAS No. 131001-98-4

7-chloro-1H-isochromen-1-one

Cat. No. B6233199
CAS RN: 131001-98-4
M. Wt: 180.6
InChI Key:
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Description

7-Chloro-1H-isochromen-1-one (7-Cl-ICH) is a heterocyclic compound that is widely used in chemical synthesis and research. It is a member of the isochromenone family, which is a group of compounds that have a wide range of applications in medicinal chemistry, agriculture, and other areas. 7-Cl-ICH is a white crystalline solid with a melting point of approximately 128°C and a boiling point of approximately 300°C. It is soluble in ethanol, methanol, and other organic solvents, but insoluble in water.

Mechanism of Action

7-chloro-1H-isochromen-1-one is believed to act as an inhibitor of enzymes involved in the biosynthesis of lipids and fatty acids. It has been shown to inhibit the activity of acetyl-CoA carboxylase, which is an enzyme involved in the biosynthesis of fatty acids. Additionally, this compound has been shown to inhibit the activity of fatty acid synthase, which is an enzyme involved in the synthesis of long-chain fatty acids.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus niger. Additionally, it has been shown to have anti-inflammatory and anti-bacterial effects. In animal studies, this compound has been shown to reduce the size of tumors and to have anti-tumor effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-chloro-1H-isochromen-1-one in laboratory experiments is its low toxicity. It is considered to be relatively non-toxic, and therefore can be used without posing a significant risk to researchers. Additionally, it is relatively inexpensive and readily available. However, it is important to note that this compound is not soluble in water, which can limit its use in some laboratory experiments.

Future Directions

There are a number of potential future directions for research involving 7-chloro-1H-isochromen-1-one. One potential area of research is the use of this compound in the synthesis of new pharmaceuticals. Additionally, further research could be conducted to explore the potential of this compound as an anti-cancer drug. Additionally, research could be conducted to explore the potential of this compound as a pesticide or herbicide. Finally, research could be conducted to further explore the biochemical and physiological effects of this compound.

Synthesis Methods

7-chloro-1H-isochromen-1-one is synthesized through a multi-step process. The first step is the condensation of 1-chloro-2-methylbenzene and 3-methyl-2-butanone in aqueous sodium hydroxide. This reaction produces the intermediate compound, 4-chloro-1-methyl-2-butanol. This intermediate is then reacted with chloroacetic acid in an aqueous solution of sodium hydroxide to produce this compound.

Scientific Research Applications

7-chloro-1H-isochromen-1-one has been used in a variety of scientific research applications. It has been used in the synthesis of various pharmaceuticals, including antifungal agents, anti-inflammatory agents, and antibiotics. It is also used in the synthesis of pesticides and herbicides. Additionally, this compound has been used in the synthesis of dyes and pigments, which are used in the textile, printing, and food industries.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-1H-isochromen-1-one involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the formation of a benzopyran intermediate, followed by chlorination and oxidation to form the final product.", "Starting Materials": ["2-hydroxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sulfuric acid", "sodium hypochlorite", "acetic acid", "sodium hydroxide", "chlorine gas"], "Reaction": ["Step 1: Condensation of 2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form a benzopyran intermediate", "Step 2: Chlorination of the benzopyran intermediate using chlorine gas in the presence of acetic acid to form 7-chloro-benzopyran", "Step 3: Oxidation of 7-chloro-benzopyran using sodium hypochlorite in the presence of sulfuric acid and sodium hydroxide to form 7-chloro-1H-isochromen-1-one"] }

CAS RN

131001-98-4

Molecular Formula

C9H5ClO2

Molecular Weight

180.6

Purity

95

Origin of Product

United States

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